![molecular formula C7H9NO B086918 7-Oxabicyclo[4.1.0]heptane-3-carbonitrile CAS No. 141-40-2](/img/structure/B86918.png)
7-Oxabicyclo[4.1.0]heptane-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxabicyclo[4.1.0]heptane-3-carbonitrile is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 3-cyanomethyl-7-oxabicyclo[4.1.0]heptane and has a molecular formula of C7H9NO.1.0]heptane-3-carbonitrile.
Applications De Recherche Scientifique
7-Oxabicyclo[4.1.0]heptane-3-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of organic synthesis, where this compound is used as a building block for the synthesis of various other organic compounds. Additionally, this compound has also been studied for its potential applications in the field of medicinal chemistry, where it has shown promising results as an antitumor agent.
Mécanisme D'action
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-3-carbonitrile is not fully understood. However, studies have suggested that this compound may exert its antitumor effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 7-Oxabicyclo[4.1.0]heptane-3-carbonitrile has various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. Additionally, this compound has also been shown to exhibit antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-Oxabicyclo[4.1.0]heptane-3-carbonitrile in lab experiments is its ease of synthesis. Additionally, this compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 7-Oxabicyclo[4.1.0]heptane-3-carbonitrile. One potential direction is the further exploration of its potential applications in the field of medicinal chemistry, particularly as an antitumor agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in other fields of scientific research. Finally, the synthesis of new derivatives of this compound may lead to the discovery of new and more potent compounds with a wide range of potential applications.
Méthodes De Synthèse
The synthesis of 7-Oxabicyclo[4.1.0]heptane-3-carbonitrile can be achieved through various methods. One of the most common methods is the reaction of 2,3-epoxy-1-propanol with malononitrile in the presence of a base such as potassium carbonate. This reaction results in the formation of 7-Oxabicyclo[4.1.0]heptane-3-carbonitrile with a yield of around 60%.
Propriétés
Numéro CAS |
141-40-2 |
|---|---|
Nom du produit |
7-Oxabicyclo[4.1.0]heptane-3-carbonitrile |
Formule moléculaire |
C7H9NO |
Poids moléculaire |
123.15 g/mol |
Nom IUPAC |
7-oxabicyclo[4.1.0]heptane-3-carbonitrile |
InChI |
InChI=1S/C7H9NO/c8-4-5-1-2-6-7(3-5)9-6/h5-7H,1-3H2 |
Clé InChI |
MBOPNDFEIXMJOS-UHFFFAOYSA-N |
SMILES |
C1CC2C(O2)CC1C#N |
SMILES canonique |
C1CC2C(O2)CC1C#N |
Synonymes |
7-Oxabicyclo[4.1.0]heptane-3-carbonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



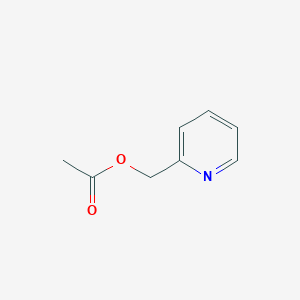


![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)
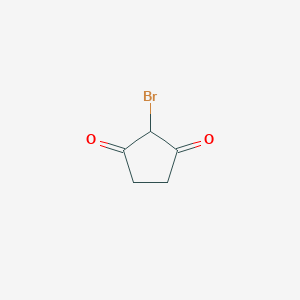

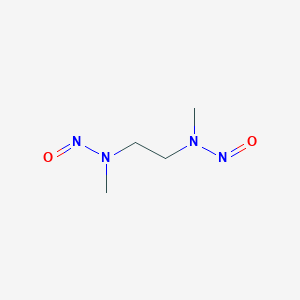

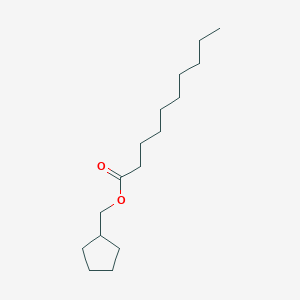
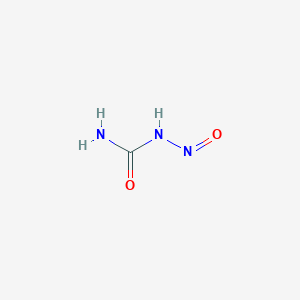

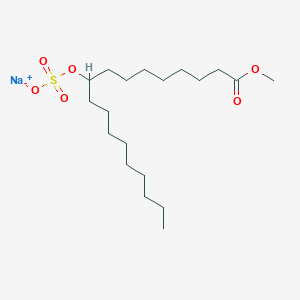

![Hexabenzo[bc,ef,hi,kl,no,qr]coronene](/img/structure/B86863.png)